cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 736136-58-6
VCID: VC2475274
InChI: InChI=1S/C15H17FO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)
SMILES: C1CC(CCC1CC(=O)C2=CC=CC=C2F)C(=O)O
Molecular Formula: C15H17FO3
Molecular Weight: 264.29 g/mol

cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid

CAS No.: 736136-58-6

Cat. No.: VC2475274

Molecular Formula: C15H17FO3

Molecular Weight: 264.29 g/mol

* For research use only. Not for human or veterinary use.

cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid - 736136-58-6

Specification

CAS No. 736136-58-6
Molecular Formula C15H17FO3
Molecular Weight 264.29 g/mol
IUPAC Name 4-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17FO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)
Standard InChI Key PHHIFFQPCUJPBM-UHFFFAOYSA-N
SMILES C1CC(CCC1CC(=O)C2=CC=CC=C2F)C(=O)O
Canonical SMILES C1CC(CCC1CC(=O)C2=CC=CC=C2F)C(=O)O

Introduction

Basic Structural and Chemical Information

cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is a complex organic compound characterized by a cyclohexane ring with two key substituents: a carboxylic acid group and a 2-fluorophenyl-2-oxoethyl side chain. The cis configuration indicates that these substituents are positioned on the same side of the cyclohexane ring, an important stereochemical feature that influences its physical properties and biological activities.

Chemical Identity and Properties

The compound is defined by the following key characteristics:

PropertyValue
IUPAC Name4-[2-(2-fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
CAS Registry Number736136-58-6
Molecular FormulaC₁₅H₁₇FO₃
Molecular Weight264.29 g/mol
Standard InChIInChI=1S/C15H17FO3/c16-13-4-2-1-3-12(13)14(17)9-10-5-7-11(8-6-10)15(18)19/h1-4,10-11H,5-9H2,(H,18,19)
Standard InChIKeyPHHIFFQPCUJPBM-UHFFFAOYSA-N
SMILESC1CC(CCC1CC(=O)C2=CC=CC=C2F)C(=O)O

These chemical identifiers provide a precise definition of the compound's structure and composition, facilitating its identification and characterization in chemical databases and research literature.

Structural Features

The molecular structure of cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid comprises several key functional groups that contribute to its chemical behavior:

  • A cyclohexane ring in chair conformation

  • A carboxylic acid group (-COOH) in the 1-position of the cyclohexane

  • A 2-fluorophenyl-2-oxoethyl side chain at the 4-position

  • A cis stereochemical arrangement of the substituents

The presence of the fluorine atom at the ortho position of the phenyl ring introduces unique electronic properties that affect the compound's reactivity patterns and potential interactions with biological targets.

Physical Properties

The physical characteristics of cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid are influenced by its molecular structure and functional groups, particularly the carboxylic acid moiety and the fluorinated aromatic ring.

Solubility and Stability

The compound's solubility profile is influenced by its dual nature:

  • The carboxylic acid group enhances solubility in polar solvents

  • The fluorophenyl component contributes to solubility in less polar organic solvents

  • Limited water solubility is expected due to the predominant hydrophobic character

Based on the properties of similar compounds, cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is likely stable under standard laboratory conditions but may undergo degradation under strongly acidic or basic conditions that could affect the carboxylic acid functionality.

Synthesis and Production Methods

Industrial Production Considerations

For larger-scale production, several factors would be considered:

  • Optimization of reaction conditions to enhance yield and stereoselectivity

  • Implementation of continuous flow reactors for improved efficiency

  • Quality control measures to ensure consistent stereochemical outcomes

  • Process safety considerations, particularly for reactions involving reactive intermediates

Chemical Reactivity

Functional Group Reactivity

The chemical behavior of cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid is dominated by the reactivity of its key functional groups:

Carboxylic Acid Functionality

The carboxylic acid group can undergo typical reactions including:

  • Esterification with alcohols to form corresponding esters

  • Amidation with amines to form amide derivatives

  • Reduction to primary alcohols using appropriate reducing agents

  • Salt formation with bases to increase water solubility

Ketone Functionality

The ketone group in the side chain can participate in reactions such as:

  • Reduction to secondary alcohols

  • Condensation reactions with nitrogen nucleophiles

  • Aldol-type reactions involving the α-carbon

  • Wittig and related olefination reactions

Fluorophenyl Group

The fluorine substituent on the aromatic ring:

  • Alters the electron distribution in the aromatic system

  • Influences the acidity of adjacent hydrogen atoms

  • Provides a potential site for nucleophilic aromatic substitution under appropriate conditions

  • Creates specific dipole moments that affect intermolecular interactions

Biological Activities and Applications

Applications in Medicinal Chemistry

The compound represents a valuable building block in medicinal chemistry for several reasons:

  • The cyclohexane scaffold appears in numerous bioactive compounds and approved drugs

  • The fluorine substituent can enhance metabolic stability and lipophilicity

  • The ketone and carboxylic acid functionalities provide sites for further derivatization

  • The defined stereochemistry (cis configuration) may confer specific bioactivity profiles

As a research tool, cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid can serve as:

  • A precursor for more complex drug candidates

  • A probe for studying structure-activity relationships

  • A scaffold for developing compound libraries for screening programs

  • A structural motif in fragment-based drug discovery approaches

Structure-Activity Relationships

Role of Fluorine Substitution

The strategic positioning of the fluorine atom at the ortho position of the phenyl ring introduces important electronic and steric effects that can significantly influence the compound's biological behavior:

  • Enhanced lipophilicity compared to non-fluorinated analogs

  • Altered hydrogen bonding capabilities in target protein interactions

  • Increased metabolic stability by blocking oxidative metabolism

  • Modified pKa values of nearby functional groups

Importance of cis Stereochemistry

The cis configuration of the substituents on the cyclohexane ring creates a defined three-dimensional arrangement that can be crucial for:

  • Specific binding interactions with biological targets

  • Preferred conformational states that affect activity profiles

  • Distinct physicochemical properties compared to trans isomers

  • Structure-based design of more potent or selective analogs

Comparison with Structural Analogs

Several structural analogs of cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid have been reported, with variations in substitution patterns and stereochemistry that provide valuable insights into structure-function relationships.

Fluorine Position Variants

The position of the fluorine atom on the phenyl ring significantly influences the compound's properties:

CompoundFluorine PositionKey Differences
cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidortho (2-position)Base compound; fluorine creates specific electronic effects at ortho position
cis-4-[2-(3-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidmeta (3-position)Different electronic distribution; altered dipole moment
cis-4-[2-(4-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidpara (4-position)More symmetrical electron distribution; different intermolecular interactions

Ring Position and Stereochemical Variants

Variations in the position of substituents on the cyclohexane ring and stereochemical configurations create additional diversity:

CompoundStructural VariationNotable Features
cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidSubstituents at positions 1,2 (cis)Different spatial arrangement; altered conformational properties
cis-3-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidSubstituents at positions 1,3 (cis)Modified torsional strain; different reactivity patterns
trans-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidSubstituents at positions 1,4 (trans)Opposite faces of cyclohexane; distinct three-dimensional presentation

Halogen Substitution Variants

Replacing fluorine with other halogens creates additional structural diversity:

CompoundHalogen SubstitutionComparative Properties
cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidFluorineSmallest halogen; strongest electronegativity; forms weak hydrogen bonds
cis-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidIodineLarger atom; weaker electronegativity; potential for halogen bonding
cis-2-[2-(4-Chlorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acidChlorineIntermediate size; different electronic properties; altered lipophilicity

Research and Development Applications

Pharmaceutical Applications

In pharmaceutical research, cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid finds utility in various contexts:

  • As a precursor for synthesizing more complex drug candidates

  • In structure-activity relationship studies for optimizing lead compounds

  • As a building block in diversity-oriented synthesis programs

  • For probing specific biological pathways through targeted modifications

Building Block Significance

The compound represents a valuable building block in organic synthesis for several reasons:

  • Multiple functionalization points for further derivatization

  • Defined stereochemistry that can be preserved in subsequent transformations

  • Presence of both aromatic and aliphatic components for diversity creation

  • Strategic fluorine substitution that can enhance pharmacokinetic properties

Recent pharmaceutical development strategies have increasingly incorporated fluorinated cyclohexane derivatives as privileged structures in drug design, highlighting the continuing relevance of compounds like cis-4-[2-(2-Fluorophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid in contemporary medicinal chemistry .

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